molecular formula C16H15N3O B1222807 N-(4-methoxyphenyl)-3-methyl-2-quinoxalinamine

N-(4-methoxyphenyl)-3-methyl-2-quinoxalinamine

Cat. No. B1222807
M. Wt: 265.31 g/mol
InChI Key: ZRFALEFOAQGSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-methyl-2-quinoxalinamine is a quinoxaline derivative.

Scientific Research Applications

Psycho- and Neurotropic Properties

The psycho- and neurotropic properties of related compounds, including 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one, have been studied in vivo. This compound, at a dose of 10 mg/kg, shows specific sedative effects and considerable anti-amnesic activity, indicating potential for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).

Antimicrobial Activities

Quinoxaline derivatives, including 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide, have demonstrated significant antibacterial and antifungal activities. This compound specifically showed notable activity against Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).

Analgesic Activity

Related quinoxaline compounds have exhibited significant analgesic activity in vitro. The compounds synthesized showed higher analgesic activities compared to standard analgesic drugs (Osarodion, 2023).

Antileishmanial Activity

The compound 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, a quinoxaline derivative, has shown effectiveness against Leishmania donovani infections in hamsters (Johnson & Werbel, 1983).

Anti-Cancer Properties

A study on the metabolism and pharmacokinetics of quinoxalinic compounds, including 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine, has shown promising results as anticancer drugs (Khier et al., 2010).

Pesticidal Activities

Novel quinoxaline derivatives have been synthesized and tested for pesticidal activities, including herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).

properties

Product Name

N-(4-methoxyphenyl)-3-methyl-2-quinoxalinamine

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methylquinoxalin-2-amine

InChI

InChI=1S/C16H15N3O/c1-11-16(18-12-7-9-13(20-2)10-8-12)19-15-6-4-3-5-14(15)17-11/h3-10H,1-2H3,(H,18,19)

InChI Key

ZRFALEFOAQGSHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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